8-Hydroxy Carvedilol-d3
CAS No.:
Cat. No.: VC0209945
Molecular Formula: C₂₄H₂₃D₃N₂O₅
Molecular Weight: 425.49
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₄H₂₃D₃N₂O₅ |
---|---|
Molecular Weight | 425.49 |
Introduction
Chemical Properties and Structure
8-Hydroxy Carvedilol-d3 represents a modified version of carvedilol, containing deuterium atoms that distinguish it from the non-deuterated compound. This stable isotope labeling serves critical functions in research applications, particularly for tracking the compound through metabolic pathways.
Structural Characteristics
The compound features a hydroxyl group at the 8-position of the carvedilol structure, which significantly influences its biological activity and metabolic profile. This structural modification, combined with the presence of deuterium atoms, creates a unique chemical entity that retains the core pharmacological properties of carvedilol while offering enhanced research utility.
Chemical Identity Parameters
The detailed chemical specifications of 8-Hydroxy Carvedilol-d3 provide essential information for researchers working with this compound. The following table summarizes the key chemical identity parameters:
Parameter | Value |
---|---|
Molecular Formula | C24D3H23N2O5 |
Molecular Weight | 425.492 g/mol |
Accurate Mass | 425.203 |
SIL Type | Deuterium |
IUPAC Name | 5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-ol |
The SMILES notation for 8-Hydroxy Carvedilol-d3 is [2H]C([2H])([2H])Oc1ccccc1OCCNCC(O)COc2cccc3[nH]c4c(O)cccc4c23, providing a linear representation of its molecular structure .
Structural Relationship to Carvedilol
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The presence of a hydroxyl group at the 8-position, which impacts biological activity
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The incorporation of three deuterium atoms, enhancing stability and enabling precise tracking in metabolic studies
Biological Activity and Therapeutic Implications
The biological profile of 8-Hydroxy Carvedilol-d3 exhibits notable similarities to its parent compound carvedilol, while offering distinct properties due to its structural modifications.
Antioxidant Properties
8-Hydroxy Carvedilol-d3 demonstrates significant antioxidant properties that contribute to its potential therapeutic value. These properties are beneficial in reducing oxidative stress associated with cardiovascular diseases. Like carvedilol, it has been shown to enhance the antioxidant effects of vitamins E and C, leading to decreased protein carbonyls and increased levels of reduced glutathione in treated subjects.
Comparative Pharmacological Profile
While specific pharmacokinetic data for 8-Hydroxy Carvedilol-d3 is limited in the available research, the parent compound carvedilol exhibits well-documented pharmacological parameters that provide context for understanding this derivative:
Parameter | Carvedilol Value | Relevance to 8-Hydroxy Carvedilol-d3 |
---|---|---|
Time to Peak Plasma Concentration | 1-2 hours | May be altered by hydroxyl modification |
Protein Binding | ≥95% | Likely similar due to structural similarity |
Volume of Distribution | 1.5-2 L/kg | May differ due to hydroxylation |
Absolute Bioavailability | ~25% | Subject to similar first-pass metabolism |
Elimination Half-life | 6-8 hours | May be extended by deuteration |
Carvedilol undergoes substantial first-pass metabolism with an absolute bioavailability of approximately 25%, and less than 2% of the administered dose is found unchanged in urine . The hydroxylation at the 8-position in 8-Hydroxy Carvedilol-d3 may alter these parameters, potentially affecting its metabolic profile and therapeutic efficacy.
Synthesis and Characterization
The development of 8-Hydroxy Carvedilol-d3 involves specialized synthetic approaches and precise analytical characterization.
Analytical Characterization
Characterization of 8-Hydroxy Carvedilol-d3 typically employs sophisticated analytical techniques. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods have been developed for the detection and quantification of carvedilol and its metabolites in plasma samples, which could be adapted for 8-Hydroxy Carvedilol-d3 . These methods are crucial for pharmacokinetic studies and can achieve high sensitivity and specificity.
Research Applications
8-Hydroxy Carvedilol-d3 serves as a valuable research tool with diverse applications in pharmaceutical and biomedical research.
Pharmacokinetic Studies
The compound's primary research application is in pharmacokinetic studies, where its deuterated nature allows researchers to trace metabolic pathways with high precision. This capability is essential for understanding:
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The metabolic fate of carvedilol derivatives
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Clearance mechanisms and elimination pathways
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Tissue distribution and accumulation patterns
Drug-Drug Interaction Studies
8-Hydroxy Carvedilol-d3 serves as a valuable tool for understanding drug-drug interactions, particularly those involving cytochrome P450 enzymes such as CYP2D6, CYP1A2, and CYP2C9. These studies are crucial for:
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Identifying potential contraindications with other medications
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Understanding the impact of enzyme inducers or inhibitors on metabolism
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Predicting variability in drug response among different patient populations
Metabolic Profiling
The compound enables detailed metabolic profiling studies that can reveal important insights into:
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Phase I and Phase II metabolic transformations
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The role of specific enzymes in metabolite formation
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Interindividual variability in metabolic capacity due to genetic polymorphisms
Related Compounds and Metabolites
Understanding the relationship between 8-Hydroxy Carvedilol-d3 and its related compounds provides valuable context for its research applications.
Parent Compound: Carvedilol
Carvedilol, the parent compound of 8-Hydroxy Carvedilol-d3, is a non-selective β-adrenoceptor blocking drug with vasodilating activity primarily due to α1-adrenoceptor blocking properties . It exhibits complex pharmacokinetics, with significant first-pass metabolism and multiple metabolic pathways.
Structural Relationships
The following table compares key aspects of 8-Hydroxy Carvedilol-d3 with related compounds:
Compound | Key Structural Features | Primary Research Value |
---|---|---|
8-Hydroxy Carvedilol-d3 | Hydroxyl at 8-position, three deuterium atoms | Pharmacokinetic tracer, metabolic studies |
Carvedilol | Base structure, non-deuterated | Clinical therapeutic agent |
4'-hydroxyphenyl carvedilol | Hydroxylation at 4'-position | Metabolite biomarker |
8-Hydroxy Carvedilol-d3 8-O-β-D-Glucuronide | Glucuronidation of 8-OH group | Elimination pathway marker |
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